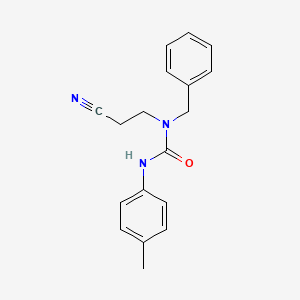![molecular formula C20H19O3P B5196987 methyl [hydroxy(diphenyl)methyl]phenylphosphinate](/img/structure/B5196987.png)
methyl [hydroxy(diphenyl)methyl]phenylphosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [hydroxy(diphenyl)methyl]phenylphosphinate, also known as DMMP, is a chemical compound that has been widely studied for its various applications in scientific research. This compound is a phosphonate ester and is commonly used as a surrogate for chemical warfare agents such as sarin and soman due to its similar chemical properties. DMMP has been extensively researched for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Mécanisme D'action
Methyl [hydroxy(diphenyl)methyl]phenylphosphinate is a potent inhibitor of acetylcholinesterase, an enzyme that plays a critical role in the nervous system by breaking down the neurotransmitter acetylcholine. The inhibition of acetylcholinesterase by methyl [hydroxy(diphenyl)methyl]phenylphosphinate leads to an accumulation of acetylcholine in the nervous system, which can cause a variety of physiological effects, including muscle spasms, convulsions, and respiratory failure. methyl [hydroxy(diphenyl)methyl]phenylphosphinate has also been shown to have significant effects on the cardiovascular system, including a decrease in heart rate and blood pressure.
Biochemical and Physiological Effects
methyl [hydroxy(diphenyl)methyl]phenylphosphinate has been extensively studied for its biochemical and physiological effects. In addition to its effects on acetylcholinesterase, methyl [hydroxy(diphenyl)methyl]phenylphosphinate has been shown to have significant effects on other enzymes and proteins in the body, including butyrylcholinesterase, carboxylesterase, and protein kinase C. methyl [hydroxy(diphenyl)methyl]phenylphosphinate has also been shown to induce oxidative stress and inflammation in various tissues, including the liver, lung, and brain.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl [hydroxy(diphenyl)methyl]phenylphosphinate has several advantages for lab experiments, including its stability, low volatility, and ease of handling. methyl [hydroxy(diphenyl)methyl]phenylphosphinate is also relatively inexpensive and readily available. However, methyl [hydroxy(diphenyl)methyl]phenylphosphinate also has several limitations, including its toxicity and potential for environmental contamination. methyl [hydroxy(diphenyl)methyl]phenylphosphinate must be handled with care, and appropriate safety measures must be taken to prevent exposure.
Orientations Futures
There are several future directions for methyl [hydroxy(diphenyl)methyl]phenylphosphinate in scientific research. One area of interest is the development of new detection methods for chemical warfare agents using methyl [hydroxy(diphenyl)methyl]phenylphosphinate as a surrogate. Another area of interest is the development of new decontamination methods for chemical warfare agents using methyl [hydroxy(diphenyl)methyl]phenylphosphinate as a model compound. methyl [hydroxy(diphenyl)methyl]phenylphosphinate may also have potential as a therapeutic agent for various diseases, including Alzheimer's disease and Parkinson's disease, due to its effects on acetylcholinesterase and other enzymes. Additionally, further studies are needed to fully understand the biochemical and physiological effects of methyl [hydroxy(diphenyl)methyl]phenylphosphinate and its potential for environmental contamination.
Conclusion
methyl [hydroxy(diphenyl)methyl]phenylphosphinate is a versatile compound that has been extensively studied for its various applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have all been explored in this paper. methyl [hydroxy(diphenyl)methyl]phenylphosphinate has several future directions in scientific research, including the development of new detection and decontamination methods for chemical warfare agents, as well as its potential as a therapeutic agent for various diseases. Further studies are needed to fully understand the potential of methyl [hydroxy(diphenyl)methyl]phenylphosphinate in scientific research.
Méthodes De Synthèse
Methyl [hydroxy(diphenyl)methyl]phenylphosphinate can be synthesized using various methods, including the reaction of phenylphosphonic acid with benzyl alcohol, the reaction of phenylphosphonic dichloride with benzyl alcohol, and the reaction of phenylphosphonic acid with benzaldehyde. The most common method for synthesizing methyl [hydroxy(diphenyl)methyl]phenylphosphinate is the reaction of phenylphosphonic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid. The yield of methyl [hydroxy(diphenyl)methyl]phenylphosphinate in this method is typically high, and the reaction is relatively simple to carry out.
Applications De Recherche Scientifique
Methyl [hydroxy(diphenyl)methyl]phenylphosphinate has been extensively studied for its various applications in scientific research. One of the most common applications of methyl [hydroxy(diphenyl)methyl]phenylphosphinate is as a surrogate for chemical warfare agents such as sarin and soman. methyl [hydroxy(diphenyl)methyl]phenylphosphinate is used to simulate the behavior of these agents in various experiments, including those related to detection, decontamination, and protection. methyl [hydroxy(diphenyl)methyl]phenylphosphinate is also used in studies related to the environmental fate and transport of chemical warfare agents.
Propriétés
IUPAC Name |
[methoxy(phenyl)phosphoryl]-diphenylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19O3P/c1-23-24(22,19-15-9-4-10-16-19)20(21,17-11-5-2-6-12-17)18-13-7-3-8-14-18/h2-16,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTAYBPTFGWZRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(6-bromo-4-quinazolinyl)amino]-2-propanol](/img/structure/B5196909.png)
![N-[3-(3,4-dihydro-1(2H)-quinolinyl)propyl]-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5196919.png)

![3-(benzyloxy)-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5196929.png)
![2'-allyl-6',7'-dimethoxy-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] hydrochloride](/img/structure/B5196939.png)
![N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-chlorobenzamide](/img/structure/B5196946.png)

![N-(1-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B5196954.png)
![9-[3-(2-propyn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5196962.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5196964.png)
![1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-N,N-diethyl-4-piperidinecarboxamide](/img/structure/B5196972.png)
![5-[(3-fluorophenoxy)methyl]-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5196977.png)
![4-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5196982.png)
![1-benzyl-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5197001.png)